molecular formula C10H7BrClN B6285739 4-bromo-2-chloronaphthalen-1-amine CAS No. 51670-71-4

4-bromo-2-chloronaphthalen-1-amine

Cat. No.: B6285739
CAS No.: 51670-71-4
M. Wt: 256.5
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Description

4-bromo-2-chloronaphthalen-1-amine is an organic compound with the molecular formula C₁₀H₇BrClN and a molecular weight of 256.53 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and chlorine substituents on the naphthalene ring. This compound is used primarily in research and development within the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloronaphthalen-1-amine typically involves the halogenation of naphthalene derivatives followed by amination. One common method includes:

    Halogenation: Naphthalene is first brominated and chlorinated under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the naphthalene ring.

    Amination: The halogenated naphthalene is then subjected to amination using ammonia or an amine source under catalytic conditions to introduce the amine group at the 1-position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloronaphthalen-1-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or DMF.

Major Products

    Substitution Products: Various substituted naphthalenes depending on the nucleophile used.

    Oxidation Products: Naphthoquinones.

    Reduction Products: Dihydronaphthalenes.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-bromo-2-chloronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloronaphthalen-1-amine depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-1-chloronaphthalene: Similar structure but lacks the amine group.

    4-chloro-2-nitronaphthalene: Contains a nitro group instead of a bromine atom.

    1-amino-2-bromonaphthalene: Similar but with different positions of the substituents.

Uniqueness

4-bromo-2-chloronaphthalen-1-amine is unique due to the specific combination of bromine, chlorine, and amine groups on the naphthalene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

51670-71-4

Molecular Formula

C10H7BrClN

Molecular Weight

256.5

Purity

95

Origin of Product

United States

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